Cas no 922105-90-6 (3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
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- インチ: 1S/C17H17FN2O4S/c1-20-15-6-4-12(9-11(15)3-8-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-7,9-10,19H,3,8H2,1-2H3
- InChIKey: JZYRPQBWTFOHEB-UHFFFAOYSA-N
- SMILES: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3C)(=O)=O)=CC=C(OC)C(F)=C1
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2278-0137-2μmol |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922105-90-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2278-0137-4mg |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922105-90-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2278-0137-75mg |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922105-90-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2278-0137-5mg |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922105-90-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2278-0137-20μmol |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922105-90-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2278-0137-40mg |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922105-90-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2278-0137-2mg |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922105-90-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2278-0137-1mg |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922105-90-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2278-0137-100mg |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922105-90-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2278-0137-3mg |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922105-90-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamideに関する追加情報
Introduction to 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 922105-90-6) and Its Applications in Modern Chemical Biology
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, identified by its CAS number 922105-90-6, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by their intricate structural framework, which includes a fused heterocyclic system and functionalized aromatic rings. The presence of a fluoro substituent at the third position and a methoxy group at the fourth position of the benzene ring introduces unique electronic and steric properties, making it a promising candidate for various biological applications.
The core structure of this compound features a tetrahydroquinoline moiety, which is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Specifically, the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl part of the molecule contributes to its potential bioactivity by providing a rigid bicyclic system that can mimic natural products and bioactive peptides. This structural motif has been extensively studied for its role in modulating biological pathways, particularly in the context of cancer therapy and anti-inflammatory agents.
The sulfonamide functional group at the para position relative to the methoxy group further enhances the pharmacological profile of 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The incorporation of this group into the tetrahydroquinoline scaffold suggests that this compound may exhibit similar bioactivities while also benefiting from the unique interactions afforded by the fluoro and methoxy substituents.
Recent advancements in chemical biology have highlighted the importance of fluorinated aromatic compounds in drug design. The fluorine atom at the third position of the benzene ring imparts several advantages, including improved metabolic stability, enhanced binding affinity to biological targets, and altered pharmacokinetic profiles. These properties make fluorinated derivatives valuable in the development of next-generation therapeutics. For instance, studies have demonstrated that fluorine substitution can enhance the potency of kinase inhibitors by stabilizing the binding interaction with their target enzymes.
In parallel, research on tetrahydroquinoline derivatives has shown their potential as scaffolds for addressing unmet medical needs. The tetrahydroquinoline core is structurally related to indole alkaloids found in nature, many of which possess remarkable biological activities. By modifying this scaffold through functional group incorporation and structural optimization, researchers have identified novel compounds with therapeutic potential. The sulfonamide derivative described here is an example of such innovation, where structural features are carefully designed to maximize bioactivity while minimizing off-target effects.
The synthesis of 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 922105-90-6) represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as cyclization reactions to form the tetrahydroquinoline ring system followed by functionalization at specific positions using fluorinating and methoxylation agents. The introduction of the sulfonamide group requires precise control over reaction conditions to ensure high yield and purity.
The pharmacological evaluation of this compound has revealed intriguing findings that warrant further investigation. Initial in vitro studies have demonstrated that it exhibits moderate activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, preliminary data suggest that it may have anti-inflammatory effects by modulating cytokine production and immune cell function. These observations align with the growing interest in developing small molecules that target multiple disease pathways simultaneously.
The potential therapeutic applications of 3-fluoro-4-methoxy-N-(1-methyl-2-oxyo 1 , 2 , 3 , 4 - tetrahydroquinolin - 6 - yl ) benzene - 1 - sulfonamide (CAS No. 922105 - 90 - 6) extend beyond oncology and inflammation research. Its unique structural features make it a versatile tool for exploring new chemical space in drug discovery. By leveraging computational methods such as molecular docking and virtual screening techniques researchers can identify novel binding interactions between this compound and potential drug targets.
The development pipeline for this compound is currently focused on optimizing its pharmacokinetic properties through structure-based design modifications aimed at improving solubility bioavailability , metabolic stability , while maintaining or enhancing biological activity . Such efforts are critical for advancing preclinical candidates toward clinical trials where safety efficacy must be rigorously validated before human testing begins .
Future directions in research may include exploring derivative libraries based on this scaffold to identify analogs with improved therapeutic profiles . Advances in biocatalysis green chemistry techniques could also facilitate more sustainable synthetic routes enabling large-scale production if commercialization efforts proceed successfully .
In conclusion , 3-fluoro 4 - methoxy - N - ( 1 - methyl - 2 - oxo - 1 , 2 , 3 , 4 - tetrahydroquinolin - 6 - yl ) benzene - 1 - sulfonamide ( CAS No . 922105 - 90 - 6) represents an exciting advancement in medicinal chemistry with significant promise for addressing complex diseases through innovative molecular design . Its unique structural features combined with promising preclinical data position it as a valuable asset in ongoing drug discovery initiatives within both academic industrial settings . As research continues refined synthetic methodologies will likely emerge enabling broader exploration of its potential applications across multiple therapeutic areas .
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